molecular formula C18H18N2O3S3 B2440399 3-(N-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide CAS No. 1115933-49-7

3-(N-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2440399
CAS No.: 1115933-49-7
M. Wt: 406.53
InChI Key: HXLQOGYPPWZPIA-UHFFFAOYSA-N
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Description

“3-(N-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide” is a complex organic compound that features a thiophene ring, a sulfonamide group, and a carboxamide group

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-20(26(22,23)15-7-3-2-4-8-15)16-10-13-25-17(16)18(21)19-11-9-14-6-5-12-24-14/h2-8,10,12-13H,9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLQOGYPPWZPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction is widely employed to construct 2-aminothiophene derivatives. This one-pot, three-component reaction involves a ketone, cyanoacetate, and elemental sulfur under basic conditions. For 3-amino-substituted thiophenes, modifications to the classical Gewald protocol are necessary. For example, using 3-ketocarboxylic acid derivatives can direct functionalization to the 3-position while preserving the 2-carboxylic acid group.

Reaction Conditions :

  • Reactants : Ethyl 3-oxohexanoate, cyanoacetamide, sulfur
  • Base : Morpholine or piperidine
  • Solvent : Ethanol or DMF
  • Temperature : 80–100°C, 6–12 hours

This method yields 3-aminothiophene-2-carboxylic acid derivatives, though subsequent decarboxylation or protection steps may be required.

Functionalization of Preformed Thiophenes

Alternatively, commercially available thiophene-2-carboxylic acid can be functionalized at the 3-position via electrophilic substitution. Nitration followed by reduction provides 3-aminothiophene-2-carboxylic acid, a key intermediate:

  • Nitration :
    $$ \text{Thiophene-2-carboxylic acid} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} 3\text{-Nitrothiophene-2-carboxylic acid} $$

  • Reduction :
    $$ 3\text{-Nitrothiophene-2-carboxylic acid} \xrightarrow{\text{H}_2/\text{Pd-C}} 3\text{-Aminothiophene-2-carboxylic acid} $$

Introduction of the N-Methylbenzenesulfonamido Group

Sulfonamide incorporation at the 3-position proceeds via sulfonylation of the primary amine followed by N-methylation.

Sulfonylation with Benzenesulfonyl Chloride

The 3-aminothiophene intermediate reacts with benzenesulfonyl chloride under basic conditions to form the sulfonamide:

Procedure :

  • Reactants : 3-Aminothiophene-2-carboxylic acid (1 equiv), benzenesulfonyl chloride (1.2 equiv)
  • Base : Pyridine or K$$2$$CO$$3$$
  • Solvent : Dichloromethane (DCM) or acetone
  • Conditions : 0°C to room temperature, 4–6 hours

Mechanism :
$$ \text{R-NH}2 + \text{PhSO}2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{Ph} + \text{HCl} $$

The reaction is exothermic, requiring slow addition of sulfonyl chloride to prevent side reactions.

N-Methylation of the Sulfonamide

Methylation of the sulfonamide nitrogen is achieved using methyl iodide in the presence of a strong base:

Procedure :

  • Reactants : 3-(Benzenesulfonamido)thiophene-2-carboxylic acid (1 equiv), CH$$_3$$I (2 equiv)
  • Base : LiH or NaH
  • Solvent : DMF
  • Conditions : 50°C, 12 hours

Mechanism :
$$ \text{R-NH-SO}2\text{Ph} + \text{CH}3\text{I} \rightarrow \text{R-N(CH}3\text{)-SO}2\text{Ph} + \text{HI} $$

Amidation of the Thiophene-2-Carboxylic Acid

The final step involves coupling the carboxylic acid with 2-(thiophen-2-yl)ethylamine. Carbodiimide-mediated activation is the method of choice.

Activation with EDC/DMAP

Procedure :

  • Activation :
    $$ \text{3-(N-Methylbenzenesulfonamido)thiophene-2-carboxylic acid} + \text{EDC} \xrightarrow{\text{DMAP, DCM}} \text{Active ester} $$
  • Amidation :
    $$ \text{Active ester} + \text{2-(Thiophen-2-yl)ethylamine} \rightarrow \text{Target compound} $$

Conditions :

  • Coupling Agents : EDC·HCl (1.5 equiv), DMAP (0.5 equiv)
  • Solvent : DCM
  • Reaction Time : 48 hours at room temperature
  • Workup : Extraction with 2N HCl, brine; purification via silica gel chromatography (DCM:EtOAc, 1:1)

Yield : ~40% (based on analogous reactions).

Optimization Challenges and Solutions

Competing Side Reactions

  • Oversulfonylation : Excess sulfonyl chloride may lead to disulfonation. Mitigated by stoichiometric control and slow reagent addition.
  • Incomplete Methylation : LiH enhances deprotonation efficiency compared to milder bases like K$$2$$CO$$3$$.

Purification Strategies

  • Chromatography : Silica gel chromatography with gradient elution (hexane:EtOAc) resolves sulfonamide and methylated byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals of the final compound.

Comparative Analysis of Synthetic Routes

Step Method Advantages Limitations
Thiophene Synthesis Gewald Reaction One-pot, scalable Limited to 2-aminothiophenes
Sulfonylation Pyridine/DCM High efficiency Exothermic; requires cooling
N-Methylation LiH/DMF Complete methylation Sensitive to moisture
Amidation EDC/DMAP Mild conditions Prolonged reaction time (48 hours)

Industrial Scalability Considerations

  • Continuous Flow Reactors : Enable precise temperature control during sulfonylation and amidation, reducing side products.
  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) improves sustainability without sacrificing yield.

Chemical Reactions Analysis

Reactivity Profile

The compound’s reactivity stems from its functional groups:

  • Thiophene ring : Susceptible to electrophilic substitution (e.g., bromination, nitration) but less reactive than benzene.

  • Carboxamide group : Hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives.

  • Sulfonamide group : Resistant to hydrolysis but may undergo nucleophilic aromatic substitution under strong basic conditions .

Common Reactions

  • Hydrolysis of carboxamide :
    RCONHR’+H2ORCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{R'NH}_2
    Conditions: Acidic (HCl) or basic (NaOH) hydrolysis .

  • Sulfonamide cleavage :
    RSO2NH+Strong baseRSO2O+NH3\text{RSO}_2\text{NH} + \text{Strong base} \rightarrow \text{RSO}_2\text{O}^- + \text{NH}_3
    Mechanism: Requires harsh conditions (e.g., NaOH at elevated temperatures).

  • Electrophilic substitution on thiophene :
    Thiophene+Electrophile (e.g., NO2+)Substituted thiophene\text{Thiophene} + \text{Electrophile (e.g., NO}_2^+) \rightarrow \text{Substituted thiophene}
    Conditions: Nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) .

Characterization and Analytical Data

The compound is typically characterized using:

  • NMR spectroscopy : Proton NMR confirms aromatic proton signals (thiophene, benzene), amide protons, and sulfonamide groups .

  • Mass spectrometry : Molecular ion peak at m/z=428.1m/z = 428.1 (C₁₉H₂₀N₂O₃S₃) .

  • IR spectroscopy : Absorption bands for amide (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) and sulfonamide (S=O stretch ~1300–1200 cm⁻¹) .

Technique Key Observations
¹H NMR - Thiophene aromatic protons: δ 6.8–7.2 ppm
- Amide NH: δ ~8.5 ppm (broad)
- Benzene protons: δ 7.2–7.8 ppm
Mass Spectrometry - Molecular ion m/z=428.1m/z = 428.1
- Fragment ions: Sulfonamide cleavage (e.g., m/z=252.1m/z = 252.1)
IR - Amide N-H: ~3300 cm⁻¹
- Amide C=O: ~1650 cm⁻¹
- S=O (sulfonamide): ~1300–1200 cm⁻¹

Scientific Research Applications

Biological Activities

The compound has been studied for its antitumor and antimicrobial properties. Research indicates that thiophene derivatives, including this compound, exhibit potent activities against various cancer cell lines and pathogenic bacteria.

Antitumor Activity

  • Mechanism of Action : The compound acts as an inhibitor of microtubule polymerization, similar to known antitumor agents like combretastatin A-4. This mechanism is crucial as it disrupts the mitotic spindle formation necessary for cell division.
  • Efficacy : In vitro studies have shown that derivatives of thiophene carboxamides can exhibit IC50 values in the nanomolar range against cancer cell lines such as HeLa and MNNG/HOS, indicating strong antiproliferative effects .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : Compounds with the thiophene structure have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Structure-Activity Relationship : Variations in substituents on the thiophene ring influence antimicrobial potency, with specific groups enhancing hydrophilicity and thus increasing interaction with bacterial membranes .

Synthetic Methodologies

The synthesis of 3-(N-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The following outlines a general synthetic pathway:

  • Starting Materials : Utilize thiophene derivatives and benzenesulfonamides as key starting materials.
  • Reactions :
    • Condensation reactions to form the thiophene-2-carboxamide backbone.
    • N-methylation of the sulfonamide group to enhance solubility and biological activity.
    • Final coupling with ethyl 2-(thiophen-2-yl)ethanamine to complete the synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Positioning : The position of methyl and amino groups significantly influences biological activity. For instance, placing electron-donating groups at specific positions on the thiophene ring can enhance interaction with biological targets .
  • Molecular Docking Studies : Computational studies using molecular docking have elucidated binding affinities and interactions at the molecular level, providing insights into how structural modifications can lead to improved efficacy .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : In vivo studies demonstrated that compounds derived from thiophene carboxamides significantly inhibited tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .
  • Antibacterial Trials : Clinical trials assessing the antibacterial efficacy of thiophene derivatives showed promising results against resistant strains, indicating a potential role in treating infections where conventional antibiotics fail .

Mechanism of Action

The mechanism of action for compounds like “3-(N-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide” would depend on their specific application. In medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. In materials science, the compound’s electronic properties would be crucial, influencing its behavior in devices like transistors or solar cells.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the sulfonamide group.

    N-methylphenylsulfonamide: Lacks the thiophene ring.

    2-(thiophen-2-yl)ethylamine: Lacks the carboxamide group.

Uniqueness

“3-(N-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide” is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in different fields.

Biological Activity

3-(N-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide, also known by its compound ID L876-0137, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C19H20N2O3S3
  • Molecular Weight: 420.6 g/mol
  • Structural Features: Contains thiophene and sulfonamide groups which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene carboxamide exhibit significant anticancer properties. A study focused on thiophene carboxamide derivatives noted their biomimetic nature to Combretastatin A-4 (CA-4), a known anticancer drug. The synthesized compounds showed promising results against the Hep3B liver cancer cell line, with IC50 values indicating effective cytotoxicity at low concentrations (e.g., 5.46 µM for compound 2b) .

The mechanism of action appears to involve disruption of microtubule dynamics, similar to CA-4. The thiophene ring enhances interaction with tubulin, leading to inhibition of cancer cell proliferation. The structural analysis revealed that these compounds could induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial integrity .

Case Studies

  • Study on Hep3B Cells:
    • Objective: To evaluate the cytotoxic effects of thiophene carboxamide derivatives.
    • Findings: Compounds 2b and 2e displayed significant inhibition of spheroid formation in Hep3B cells, indicating their potential to disrupt tumor architecture.
    • Conclusion: The compounds' interaction with tubulin suggests a viable pathway for developing new anticancer therapies .
  • Anthraquinone Derivatives:
    • A related study explored the efficacy of anthraquinone derivatives fused with thiophene structures, demonstrating potent activity against various cancer cell lines, including K562 leukemia cells. The study highlighted the role of sulfur in enhancing antitumor activity .

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (µM)Mechanism of Action
3-(N-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamideHep3B5.46Microtubule disruption, apoptosis
Compound 2bHep3B12.58Microtubule disruption
Compound 8K5622.5Mitochondrial damage, apoptosis

Q & A

Q. What are the standard synthetic routes for preparing thiophene-2-carboxamide derivatives, and how can they be adapted for this compound?

Answer: The synthesis of thiophene carboxamides typically involves coupling a thiophene carbonyl chloride with an amine precursor. For example, describes refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile to form an amide bond, yielding crystalline products . Adapting this method for the target compound would require:

  • Step 1: Reacting 2-thiophenecarbonyl chloride with 2-(thiophen-2-yl)ethylamine to form the secondary amide.
  • Step 2: Introducing the N-methylbenzenesulfonamido group via sulfonylation of the amine intermediate.
    Key considerations: Use anhydrous conditions and monitor reaction progress via TLC or HPLC. Purification may involve column chromatography or recrystallization, as demonstrated in for analogous compounds .

Q. How is the molecular structure of this compound confirmed experimentally?

Answer: Structural confirmation relies on:

  • X-ray crystallography (as in ) to resolve bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) .
  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR verify proton environments and carbon connectivity (e.g., thiophene ring protons at δ 6.5–7.5 ppm and sulfonamide NH signals near δ 8–10 ppm) .
  • IR spectroscopy: Confirm amide C=O stretches (~1650–1700 cm1^{-1}) and sulfonamide S=O stretches (~1150–1350 cm1^{-1}) .

Q. What preliminary biological assays are recommended for screening this compound?

Answer: Based on structurally related compounds ( ):

  • Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50_{50}.
  • Enzyme inhibition: Screen against kinases or proteases due to sulfonamide’s role in enzyme binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Answer: Methodological strategies:

  • Solvent selection: Acetonitrile () or dichloromethane () for better solubility of hydrophobic intermediates .
  • Catalysis: Use DMAP or HOBt to enhance coupling efficiency during sulfonylation.
  • Purification: Employ reverse-phase HPLC (as in ) with gradients of methanol/water for high-purity isolation .
    Data-driven optimization: Design a factorial experiment varying temperature (25–80°C), stoichiometry (1:1 to 1:1.2), and reaction time (1–24 hrs). Monitor via LC-MS to identify optimal parameters.

Q. How do structural modifications (e.g., substituents on the benzene or thiophene rings) influence bioactivity?

Answer: Structure-Activity Relationship (SAR) insights:

  • Electron-withdrawing groups (e.g., nitro in ) enhance antibacterial activity but may increase toxicity .
  • Thiophene substitution: Adding methyl groups () improves metabolic stability but reduces solubility .
    Experimental approach: Synthesize analogs with variations in the sulfonamide (e.g., para-methyl vs. nitro) and compare bioactivity data. Use molecular docking to predict binding affinity to target proteins (e.g., dihydrofolate reductase).

Q. How can computational methods resolve contradictions in crystallographic and spectroscopic data?

Answer: Case study: reports dihedral angles of 13.53° and 8.50° between benzene and thiophene rings, differing from homologous furan derivatives . To reconcile discrepancies:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with experimental X-ray data.
  • Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) influencing crystal packing .
    Validation: Overlay computed and experimental NMR chemical shifts; deviations >0.5 ppm suggest conformational flexibility or crystal-packing effects.

Data Contradiction Analysis

Q. Why do similar compounds exhibit varying dihedral angles and hydrogen-bonding patterns?

Key findings from :

  • Dihedral angles between aromatic rings differ due to steric effects (e.g., methyl vs. nitro substituents) and intermolecular forces .
  • Weak C–H⋯S interactions in thiophene derivatives (vs. C–H⋯O in furans) alter crystal packing .
    Resolution: Use temperature-dependent crystallography to assess conformational flexibility. Compare Hirshfeld surfaces across analogs to identify dominant non-covalent interactions.

Q. How can conflicting bioactivity results between in vitro and in vivo studies be addressed?

Example: If in vitro assays ( ) show potent activity but in vivo results are poor:

  • Evaluate ADME properties: Measure logP ( reports XlogP = 4) to assess lipid solubility .
  • Metabolic stability: Incubate with liver microsomes to identify rapid degradation pathways (e.g., sulfonamide hydrolysis).
  • Formulation strategies: Use PEGylation or liposomal encapsulation to enhance bioavailability.

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

Parameter
SolventAcetonitrileDichloromethane
Reaction Time1 hourOvernight
PurificationEvaporationReverse-phase HPLC
YieldNot reported67%

Q. Table 2: Key Structural Parameters from X-ray Data

CompoundDihedral Angle (°)Hydrogen Bonds
Target compound (A)13.53C8–H8⋯O5, C11–H11⋯S2
Homolog (2NPFC)9.71C–H⋯O dominant

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